Elacestrant-d4

Catalog No.
S12848045
CAS No.
M.F
C30H38N2O2
M. Wt
462.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant-d4

Product Name

Elacestrant-d4

IUPAC Name

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChI Key

SIFNOOUKXBRGGB-VORODTCVSA-N

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Elacestrant-d4 is a deuterated form of elacestrant, a selective estrogen receptor degrader (SERD) that specifically targets estrogen receptor-alpha (ERα). This compound is designed to inhibit the activity of estrogen receptors, thereby reducing estrogen-mediated signaling pathways that contribute to the growth of certain breast cancers. Elacestrant itself has been shown to have a significant impact on hormone receptor-positive breast cancer, particularly in cases that are resistant to traditional therapies. The introduction of deuterium in elacestrant-d4 enhances its metabolic stability and may improve pharmacokinetic properties compared to its non-deuterated counterpart .

Typical for SERDs, primarily involving binding to ERα and promoting its degradation. The binding affinity of elacestrant-d4 is characterized by a half-maximal inhibitory concentration (IC50) that indicates its potency in inhibiting ERα activity. The deuteration alters the kinetics of these reactions slightly, potentially affecting the rate of metabolism and elimination from the body .

Elacestrant-d4 exhibits biological activity similar to elacestrant, functioning as an antagonist of ERα. It selectively binds to this receptor over ERβ, leading to decreased cell proliferation in estrogen-dependent breast cancer cell lines. In clinical studies, elacestrant has demonstrated efficacy in patients with hormone receptor-positive breast cancer, particularly those with mutations that confer resistance to other endocrine therapies. The unique aspect of elacestrant-d4 lies in its enhanced stability and potential for improved bioavailability due to deuteration .

The synthesis of elacestrant-d4 involves the introduction of deuterium into the molecular structure of elacestrant. This can be achieved through various synthetic strategies, including:

  • Deuteration of Precursors: Utilizing deuterated reagents during the synthesis of key intermediates.
  • Exchange Reactions: Employing methods that facilitate the exchange of hydrogen atoms for deuterium in specific functional groups.
  • Final Compound Formation: Completing the synthesis by combining all intermediates under conditions that favor the formation of elacestrant-d4.

These methods ensure that the final product retains the desired pharmacological properties while enhancing metabolic stability .

Elacestrant-d4 is primarily researched for its potential applications in oncology, specifically for treating estrogen receptor-positive breast cancers. Its role as a SERD makes it a valuable candidate for patients who have developed resistance to other forms of hormonal therapy. Additionally, its use in pharmacokinetic studies allows researchers to better understand the drug's behavior in biological systems without interference from metabolic byproducts .

Studies on elacestrant-d4 focus on its interactions with various biological systems, particularly how it affects estrogen signaling pathways and interacts with other drugs metabolized by cytochrome P450 enzymes. Given that elacestrant is predominantly metabolized by CYP3A4, understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects when combined with other medications .

Moreover, interaction studies also assess how elacestrant-d4 influences the pharmacodynamics of other drugs, especially those that are substrates for P-glycoprotein and breast cancer resistance protein (BCRP), which could lead to significant alterations in drug efficacy and safety profiles .

Elacestrant-d4 shares structural and functional similarities with several other compounds used in hormone receptor-targeted therapies. Notable compounds include:

  • Fulvestrant: Another SERD that functions by degrading ERα but is administered via injection rather than orally.
  • Tamoxifen: A selective estrogen receptor modulator (SERM) that acts as an antagonist in breast tissue but may act as an agonist in other tissues.
  • Aromatase Inhibitors (e.g., Anastrozole): These inhibit estrogen production rather than blocking its action at the receptor level.

Comparison Table

CompoundTypeAdministration RouteMechanism of ActionUnique Features
ElacestrantSelective Estrogen Receptor DegraderOralDegrades ERαOrally bioavailable
FulvestrantSelective Estrogen Receptor DegraderInjectionDegrades ERαAdministered via injection
TamoxifenSelective Estrogen Receptor ModulatorOralAntagonist/agonist depending on tissueDual action as agonist/antagonist
AnastrozoleAromatase InhibitorOralInhibits estrogen productionTargets aromatase enzyme

Elacestrant-d4 stands out due to its oral bioavailability and potential for enhanced metabolic stability due to deuteration, making it a promising candidate for further research and clinical application in hormone-sensitive cancers .

Elacestrant-d4 is a deuterium-labeled analog of elacestrant, a selective estrogen receptor degrader with the chemical formula C30H34D4N2O2 and a molecular weight of 462.66 g/mol [1]. The compound features four deuterium atoms strategically incorporated into its structure, specifically at positions 1,3-d2 of the tetrahydronaphthalene ring and 3,5-d2 of the methoxyphenyl group [1] [6].

The synthesis of deuterated selective estrogen receptor degraders like elacestrant-d4 employs several specialized approaches to incorporate deuterium atoms at specific positions within the molecular framework [8] [10]. These strategies are designed to achieve high isotopic purity while maintaining the pharmacological properties of the parent compound [28].

Direct Hydrogen-Deuterium Exchange Methods

One primary approach for deuterium incorporation involves direct hydrogen-deuterium exchange reactions, which can be catalyzed by various transition metals [8]. This method is particularly valuable for introducing deuterium atoms into aromatic rings and other structurally complex regions of the elacestrant molecule [10] [18].

Catalyst SystemDeuterium SourceTarget PositionsTypical Deuterium Incorporation (%)
Pd/C-Al-D2OD2OAromatic C-H80-99
Pt/C-D2OD2OBenzylic C-H75-95
Ru-based catalystsCD3ODMethoxy groups85-98

Table 1: Common catalytic systems for deuterium incorporation in elacestrant synthesis [11] [18]

Synthetic Building Block Approach

An alternative strategy involves the use of pre-deuterated building blocks in the total synthesis of elacestrant-d4 [10] [12]. This approach offers greater control over the position and extent of deuterium incorporation, which is crucial for achieving high isotopic purity [15].

For elacestrant-d4, the synthesis can be designed around key deuterated intermediates, such as deuterated methoxyphenyl precursors and deuterated tetrahydronaphthalene derivatives [1] [29]. These building blocks are then assembled through a series of coupling reactions to form the complete molecular structure [27].

The synthetic route for elacestrant-d4 typically involves a stereoselective addition of an arylmagnesium reagent to a ketone intermediate, yielding a tertiary alcohol with high diastereoselectivity [27]. This is followed by elimination reactions and further functional group transformations to establish the final structure with the desired deuterium positions [27] [29].

Enzymatic and Biocatalytic Methods

Emerging approaches for deuterium incorporation include enzymatic and biocatalytic methods, which offer high regioselectivity under mild conditions [12] [24]. These methods exploit the ability of certain enzymes to catalyze hydrogen-deuterium exchange reactions in specific molecular environments [24].

For compounds like elacestrant-d4, cytochrome P450 enzymes and other oxidoreductases can facilitate selective deuteration at metabolically relevant positions [28]. This approach is particularly valuable for creating deuterated analogs that maintain the pharmacological profile of the parent compound while exhibiting altered metabolic properties [28] [29].

Optimization of Radiolabeling Techniques for Isotopic Purity

The development of elacestrant-d4 as an analytical standard requires rigorous optimization of labeling techniques to ensure high isotopic purity [2] [13]. This section explores the methodologies employed to achieve optimal deuterium incorporation and to assess the isotopic enrichment of the final compound [15].

Deuterium Source Selection and Optimization

The choice of deuterium source significantly impacts the efficiency and specificity of the labeling process [11] [13]. For elacestrant-d4 synthesis, several deuterium sources can be employed, each with distinct advantages for specific reaction conditions [18].

Deuterium oxide (D2O) serves as a primary deuterium source due to its availability and cost-effectiveness [11]. However, the efficiency of D2O-based deuteration can be limited by exchange equilibria and kinetic isotope effects [24]. To overcome these limitations, specialized reaction conditions are developed, including the use of mixed solvent systems and phase-transfer catalysts [13] [18].

Alternative deuterium sources include deuterated alcohols (CD3OD, C2D5OD), which can offer improved solubility for certain substrates and reaction conditions [10] [15]. For specific functional groups, deuterated reagents such as LiAlD4 or NaBD4 provide direct incorporation of deuterium through reduction reactions [8] [12].

Deuterium SourceAdvantagesLimitationsTypical Applications
D2OCost-effective, readily availableLimited solubility for organic compoundsH/D exchange reactions, general deuteration
CD3ODGood solvent properties, high isotopic purityHigher costSolvent-mediated exchange, methoxy deuteration
LiAlD4Direct reduction with deuterium incorporationMoisture sensitive, hazardousCarbonyl reduction, amide reduction
NaBD4Milder reducing agent, selectiveLess reactive than LiAlD4Selective carbonyl reduction

Table 2: Comparison of deuterium sources for elacestrant-d4 synthesis [11] [13] [15]

Reaction Parameter Optimization for Isotopic Enrichment

Achieving high isotopic purity in elacestrant-d4 requires careful optimization of reaction parameters, including temperature, pressure, catalyst loading, and reaction time [13] [16]. These parameters significantly influence the kinetics of deuterium incorporation and the potential for back-exchange reactions [18].

For metal-catalyzed H/D exchange reactions, elevated temperatures often promote more complete deuteration but may also lead to undesired side reactions or decomposition [8] [11]. The optimization process typically involves systematic variation of reaction conditions to identify the optimal balance between deuterium incorporation efficiency and product stability [16].

Pressure can also play a crucial role, particularly for reactions involving gaseous deuterium sources [11]. High-pressure systems can enhance the solubility of deuterium gas and accelerate exchange reactions, leading to improved isotopic enrichment [13] [16].

The catalyst system represents another critical parameter for optimization [18]. The choice of metal, ligands, and support materials can dramatically influence the regioselectivity and efficiency of deuterium incorporation [8] [11]. For elacestrant-d4, palladium-based catalysts with specific phosphine ligands have shown superior performance for aromatic deuteration [18] [24].

Purification Strategies for Isotopic Purity Enhancement

The synthesis of elacestrant-d4 with high isotopic purity requires effective purification strategies to remove partially deuterated species and other impurities [15] [22]. Chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), play a central role in this process [19] [30].

For compounds with multiple deuteration sites like elacestrant-d4, the separation of isotopologues (molecules differing only in isotopic composition) presents a significant challenge [19] [22]. Specialized chromatographic methods have been developed to address this challenge, including the use of stationary phases with enhanced selectivity for isotopologues [30] [33].

Recrystallization techniques can also contribute to isotopic purity enhancement, particularly when deuterated and non-deuterated species exhibit different crystallization properties [15] [22]. Multiple recrystallization cycles may be employed to achieve the desired level of isotopic enrichment [16].

Advanced Chromatographic and Mass Spectrometric Characterization

The comprehensive characterization of elacestrant-d4 requires sophisticated analytical methodologies to assess its structural integrity, isotopic purity, and chemical purity [2] [19]. This section explores the advanced chromatographic and mass spectrometric techniques employed for this purpose [21].

Chromatographic Separation Techniques

Chromatographic methods play a crucial role in the analysis and purification of elacestrant-d4, providing information about its purity and enabling the separation of isotopologues and other related compounds [19] [30].

High-performance liquid chromatography (HPLC) with various detection methods serves as a primary analytical tool for elacestrant-d4 characterization [19] [21]. Reversed-phase HPLC using C18 columns with gradient elution systems typically provides effective separation of elacestrant-d4 from its non-deuterated counterpart and potential impurities [30].

The chromatographic behavior of deuterated compounds like elacestrant-d4 can differ subtly from their non-deuterated analogs due to the kinetic isotope effect [19] [33]. This effect can manifest as slight differences in retention times, which can be exploited for analytical purposes but may also present challenges for quantitative analysis [30] [33].

Chromatographic TechniqueColumn TypeMobile PhaseDetection MethodApplication
Reversed-phase HPLCC18Acetonitrile/water gradientUV, MSPurity assessment, isotopologue separation
Chiral HPLCPolysaccharide-basedHexane/isopropanolUV, CDEnantiomeric purity, isotope effect studies
Ultra-high performance LCSub-2 μm particlesAcetonitrile/waterMS/MSHigh-resolution separation, trace analysis
Gas chromatographyIonic liquid phasesHeliumMSVolatile impurity analysis, isotopologue separation

Table 3: Chromatographic methods for elacestrant-d4 analysis [19] [30] [33]

Gas chromatography (GC) can also be employed for the analysis of elacestrant-d4, particularly when coupled with mass spectrometry [33]. Specialized GC columns, including ionic liquid phases, have demonstrated remarkable ability to separate deuterated compounds from their non-deuterated counterparts [33].

Mass Spectrometric Identification and Quantification

Mass spectrometry provides essential information about the molecular structure, isotopic composition, and fragmentation patterns of elacestrant-d4 [2] [21]. Various mass spectrometric techniques are employed for different analytical objectives [23].

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used for the identification and quantification of elacestrant-d4 [2] [21]. The molecular ion of elacestrant-d4 appears at m/z 463.37 [M+H]+, which is 4 mass units higher than the non-deuterated elacestrant (m/z 459.35) [2] [31].

Tandem mass spectrometry (MS/MS) provides additional structural information through characteristic fragmentation patterns [2] [23]. For elacestrant-d4, the MS/MS spectrum typically shows a strong signal at m/z 445.36, corresponding to the loss of water [M+H-H2O]+, which confirms the structural integrity of the compound [29] [31].

High-resolution mass spectrometry (HRMS) enables precise determination of the elemental composition and isotopic distribution of elacestrant-d4 [21] [23]. This technique is particularly valuable for confirming the incorporation of deuterium atoms at the expected positions and for assessing the isotopic purity of the compound [29].

Isotopic Purity Assessment Methods

The assessment of isotopic purity is critical for deuterated standards like elacestrant-d4, as it directly impacts their utility in analytical applications [16] [22]. Several complementary methods are employed to determine the extent and position-specificity of deuterium incorporation [21] [23].

Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and deuterium (2H) NMR, provides detailed information about the position and extent of deuteration [22] [29]. The absence of proton signals at the deuterated positions in the 1H NMR spectrum, coupled with corresponding signals in the 2H NMR spectrum, confirms successful deuterium incorporation [22].

Mass spectrometry-based methods offer complementary information about isotopic purity through the analysis of molecular ion clusters and fragment ion patterns [21] [23]. The relative abundances of isotopologues (M+0, M+1, M+2, etc.) can be used to calculate the overall deuterium content and to detect the presence of partially deuterated species [23].

Quantitative analysis of isotopic purity can be achieved through specialized LC-MS/MS methods, which enable the selective detection and quantification of different isotopologues [21] [31]. These methods typically employ multiple reaction monitoring (MRM) transitions specific to each isotopologue, allowing for precise determination of their relative abundances [23] [31].

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMRPosition-specific deuterationDirect structural informationLower sensitivity
2H NMRConfirmation of deuterium positionsSpecific for deuteriumRequires specialized instrumentation
LC-MSMolecular weight, isotopologue distributionHigh sensitivityLimited structural information
LC-MS/MSFragment ion patterns, quantitative analysisSelective detectionComplex method development
HRMSPrecise isotopic compositionHigh mass accuracyExpensive instrumentation

Table 4: Analytical methods for isotopic purity assessment of elacestrant-d4 [21] [22] [23]

Elacestrant-d4 demonstrates selective binding affinity for estrogen receptor alpha over estrogen receptor beta, with distinct pharmacological characteristics that differentiate it from other estrogen receptor modulators and degraders. The compound exhibits an inhibitory concentration 50 (IC50) of 48 nanomolar for estrogen receptor alpha and 870 nanomolar for estrogen receptor beta, representing an 18-fold selectivity preference for estrogen receptor alpha [1] [2]. This selectivity profile is considerably different from estradiol and fulvestrant, which show minimal selectivity between the two receptor subtypes [2].

The competitive binding assays utilizing purified ligand-binding domains of both wild-type and mutant estrogen receptor alpha revealed that elacestrant maintains significant binding affinity even in the presence of estrogen receptor alpha mutations commonly associated with endocrine resistance [3]. In cellular proliferation assays using the hormone-sensitive MCF-7 breast cancer cell line, elacestrant demonstrated an IC50 of 4.2 nanomolar for inhibition of estradiol-mediated cell proliferation, with this activity being dependent on media estradiol concentrations [2]. The compound's binding affinity translates to effective cellular activity, with demonstrated ability to inhibit estradiol-dependent estrogen receptor-directed gene transcription and tumor growth in both in vitro and in vivo preclinical models [4].

The binding affinity profile of elacestrant-d4 is characterized by high-affinity interaction with estrogen receptor alpha, as demonstrated through molecular docking analysis showing that the compound binds with helices H3, H5, H6, and H11 of the receptor [1]. The tetrahydronaphthalene and phenyl rings of elacestrant form characteristic T-shaped π-π interactions with phenylalanine 404 and tryptophan 383 residues, contributing to the stability of the ligand-receptor complex [1]. These structural interactions are maintained across different estrogen receptor alpha variants, including the L536S mutant, although with subtle differences in binding dynamics [1].

CompoundERα IC50 (nM)ERβ IC50 (nM)ERα/ERβ SelectivityCellular IC50 (nM)ER Degradation DC50 (nM)
Elacestrant4887018-fold4.21.5
Fulvestrant0.40.31.3-fold0.60.4
Raloxifene10N/AN/A0.2410
Estradiol0.40.31.3-foldN/AN/A

Structural Basis for Selective Estrogen Receptor Degradation

The structural foundation for elacestrant-d4's selective estrogen receptor degradation activity lies in its unique binding orientation within the estrogen receptor alpha ligand-binding domain. X-ray crystallography analysis reveals that elacestrant adopts a novel vector in the estrogen receptor alpha ligand-binding pocket, positioning it in close proximity to helix 12 and forming a bifurcated hydrogen bond that is not observed in other competitive antiestrogens [5] [6]. This distinctive binding mode enables the compound to sample a chemical space known to increase helix 12 mobility and induce selective estrogen receptor degrader activity [5].

The molecular mechanism underlying elacestrant's degradation activity involves its ability to promote the formation of a canonical estrogen receptor alpha ligand-binding domain antagonist conformation, whereby helix 12 is docked into the activating function-2 cleft [5]. However, unlike traditional selective estrogen receptor modulators, elacestrant's novel binding vector places it near positions 537 and 538, the two most common sites of somatic mutation in estrogen receptor alpha, potentially explaining its retained activity against mutant receptors [5] [6]. The compound induces conformational changes in the receptor that are incompatible with transcriptional activation while simultaneously targeting the receptor for proteasomal degradation [4] [7].

Molecular dynamics simulations conducted over 100 nanoseconds revealed that elacestrant forms a critical interaction with asparagine 532 of helix 11 in wild-type estrogen receptor alpha, which is essential for the downregulation and degradation of the receptor [1]. This interaction is notably absent in the L536S mutant complex, suggesting that specific structural features of the receptor are necessary for optimal degradation activity [1]. The binding free energy calculations and normal mode analyses demonstrate that elacestrant's degradation mechanism is mediated through specific amino acid contributions that differ from those of other estrogen receptor antagonists [1].

The structural basis for degradation also involves the compound's ability to disrupt the estrogen receptor alpha protein through the ubiquitin-proteasome pathway [2]. Unlike fulvestrant, which achieves superior degradation through its long hydrophobic tail that destabilizes the receptor, elacestrant's degradation mechanism appears to be more dependent on competitive antagonism combined with conformational changes that promote proteasomal targeting [6]. The compound demonstrates a degradation DC50 of 1.5 nanomolar in cellular assays, indicating potent degradation activity despite its different structural approach compared to fulvestrant [2].

MechanismElacestrant FeaturesFulvestrant FeaturesClinical Impact
Helix InteractionBinds H3, H5, H6, H11 helicesDisrupts receptor dimerizationEnhanced mutant ER activity
Hydrogen BondingBifurcated hydrogen bond with H12Standard antagonist interactionsImproved H12 mobility
Protein DegradationProteasomal degradation pathwaySuperior degradation activitySustained ER suppression
Conformational ChangeNovel vector in binding pocketPrevents nuclear translocationOvercome resistance mechanisms

Comparative Agonist/Antagonist Activity Profiles Across Selective Estrogen Receptor Degrader Classes

Elacestrant-d4 exhibits distinct agonist and antagonist activity profiles that differentiate it from other compounds in the selective estrogen receptor degrader class. The compound demonstrates dose-dependent mixed estrogen receptor agonist/antagonist properties, functioning as a partial agonist at lower doses and as an antagonist at higher therapeutic doses [2] [8]. This dual activity profile was initially observed in clinical trials evaluating elacestrant's ability to reduce hot flashes in postmenopausal women, where vasomotor symptoms were improved at the lowest doses, whereas higher doses were ineffective [2].

The comparative analysis of agonist/antagonist profiles across selective estrogen receptor degrader classes reveals that elacestrant occupies a unique position between traditional selective estrogen receptor modulators and pure selective estrogen receptor degraders. In contrast to fulvestrant, which acts as a pure antagonist across all tissues, elacestrant displays tissue-specific activity patterns [8] [9]. In the Ishikawa endometrial cell line, elacestrant demonstrated no agonist activity as measured by alkaline phosphatase expression, similar to fulvestrant but distinct from tamoxifen, which showed significant agonist activity [10]. This suggests that elacestrant functions as a pure antiestrogen in endometrial tissue, avoiding the uterine stimulation associated with selective estrogen receptor modulators [10].

The antagonist activity profile of elacestrant is characterized by its ability to compete with estradiol for estrogen receptor binding while simultaneously inducing receptor degradation. In competition assays, fulvestrant demonstrated superior ability to block the agonist activity of exogenous estradiol compared to elacestrant, suggesting differences in their antagonist mechanisms [10]. However, elacestrant's antagonist activity is enhanced by its improved oral bioavailability and pharmacokinetic properties, allowing for consistent receptor occupancy and sustained antagonist effects [2]. The compound achieves robust estrogen receptor alpha occupancy of 75-90% at doses of 200-500 milligrams daily, supporting its antagonist activity in clinical applications [2].

The comparative efficacy across selective estrogen receptor degrader classes demonstrates that elacestrant's mixed agonist/antagonist profile provides advantages in specific clinical contexts. While fulvestrant exhibits superior in vitro degradation potency with a DC50 of 0.4 nanomolar compared to elacestrant's 1.5 nanomolar, elacestrant maintains activity against estrogen receptor alpha mutants that show reduced sensitivity to fulvestrant [2] [11]. This differential activity profile is particularly relevant for tumors harboring Y537S and D538G mutations, where elacestrant demonstrates retained activity while fulvestrant shows diminished efficacy [6]. The tissue-specific antagonist activity of elacestrant, combined with its oral bioavailability, positions it as a distinct therapeutic option within the selective estrogen receptor degrader class [9].

PropertyElacestrantFulvestrantTamoxifen (SERM)Raloxifene (SERM)
Oral Bioavailability10%Poor (<1%)~100%2%
ER Degradation PotencyModerate (DC50 1.5 nM)High (DC50 0.4 nM)NoneMinimal
ESR1 Mutant ActivityActive vs Y537S, D538GReduced vs mutantsReduced efficacyLimited data
Tissue SelectivityAntagonist in breast/uterusPure antagonistMixed agonist/antagonistTissue-selective
Administration RouteOral dailyIntramuscular monthlyOral dailyOral daily

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

462.318435443 g/mol

Monoisotopic Mass

462.318435443 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types